molecular formula C18H12F3N5S B2476366 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868969-19-1

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Katalognummer: B2476366
CAS-Nummer: 868969-19-1
Molekulargewicht: 387.38
InChI-Schlüssel: GJIANZNHDWEKAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a high-purity chemical compound intended for research applications. This small molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds within this structural class have been investigated as modulators of key biological targets. For instance, similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of bacterial cell division proteins, specifically targeting ZipA in organisms like Escherichia coli and Shigella flexneri . This suggests potential application for this compound in microbiological research and the exploration of novel antibacterial agents. Furthermore, other triazolopyridazine analogs are recognized for their activity against various kinases and receptors, such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) . The inhibition of such kinases is a significant area of study for understanding and intervening in inflammatory pathways, cancer, and other cellular processes . The structure of this compound includes a trifluoromethyl group, a common moiety in drug discovery that often enhances metabolic stability and membrane permeability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

3-pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-3-12(4-6-14)11-27-16-8-7-15-23-24-17(26(15)25-16)13-2-1-9-22-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIANZNHDWEKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ultrasonic-Assisted Cyclization

A patented method for analogous triazolopyridine derivatives employs ultrasonic irradiation to accelerate ring-closing reactions. This technique reduces reaction times from hours to minutes while improving yields by enhancing mass transfer and reagent interaction. The protocol involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with pyridine-3-carboxylic acid in phosphorus oxychloride (POCl₃) under ultrasonic conditions (80–150°C). The chlorine atom at the 6-position subsequently undergoes nucleophilic substitution with 4-(trifluoromethyl)benzyl mercaptan to introduce the sulfanyl group.

Stepwise Functionalization

An alternative route first constructs the pyridazine ring before functionalizing it. For example, 3-aminopyridazine-6-thiol derivatives can be coupled with 4-(trifluoromethyl)benzyl bromide via thioether formation, followed by triazole ring annulation using nitrous acid or formic acid. However, this method risks side reactions at unprotected reactive sites, necessitating careful protecting group strategies.

Stepwise Preparation Methodology

Synthesis of 2-Hydrazino-3-chloro-5-trifluoromethylpyridine

The synthesis begins with the preparation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a key intermediate. Commercial 2,3-dichloro-5-trifluoromethylpyridine is treated with hydrazine hydrate in ethanol at reflux, selectively substituting the 2-position chlorine with a hydrazine group. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 85%.

Cyclocondensation with Pyridine-3-Carboxylic Acid

In a flame-dried Schlenk tube, 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) and pyridine-3-carboxylic acid (50 mmol) are suspended in POCl₃ (15 mL). The mixture undergoes ultrasonic irradiation at 105°C for 3 hours under argon. The reaction’s exothermic nature necessitates temperature control to prevent decomposition. Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from anhydrous ethanol to yield 3-(pyridin-3-yl)-6-chloro-triazolo[4,3-b]pyridazine as a white solid (yield: 70–75%).

Table 1: Reaction Conditions for Cyclocondensation

Parameter Value
Temperature 105°C
Solvent POCl₃
Reaction Time 3 hours
Ultrasound Frequency 40 kHz
Yield 70–75%

Introduction of the Sulfanyl Group

The chlorine atom at the 6-position undergoes nucleophilic displacement with 4-(trifluoromethyl)benzyl mercaptan. In a nitrogen-flushed reactor, 3-(pyridin-3-yl)-6-chloro-triazolo[4,3-b]pyridazine (5 mmol) is dissolved in dry dimethylformamide (DMF, 10 mL). Sodium hydride (6 mmol) is added to generate the thiolate in situ, followed by dropwise addition of 4-(trifluoromethyl)benzyl mercaptan (6 mmol). The reaction proceeds at 60°C for 12 hours, after which the mixture is quenched with ice water and extracted with ethyl acetate. Column chromatography (hexane:ethyl acetate, 4:1) affords the final product as a crystalline solid (yield: 65–70%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF facilitate SNAr reactions by stabilizing the transition state, whereas POCl₃ acts as both solvent and Lewis acid in cyclocondensation. Elevated temperatures (≥100°C) are necessary for cyclization but risk side reactions such as dimerization. Ultrasonic irradiation mitigates this by localizing heat generation and accelerating reagent diffusion.

Stoichiometric Ratios

A 5:1 molar ratio of carboxylic acid to hydrazine derivative ensures complete consumption of the limiting reagent, minimizing unreacted starting material. Excess 4-(trifluoromethyl)benzyl mercaptan (1.2 equiv) drives the thioether formation to completion.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃): δ 8.84 (s, 1H, pyridine-H), 8.52 (d, J = 5.1 Hz, 1H, pyridine-H), 7.95 (s, 1H, triazolo-H), 7.70–7.82 (m, 4H, Ar-H), 4.45 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃ in byproduct).
19F NMR (377 MHz, CDCl₃): δ -62.3 (CF₃).
Melting Point : 123–127°C.

Table 2: Characterization Summary

Property Value
Molecular Formula C₁₉H₁₂F₃N₅S
Molecular Weight 415.39 g/mol
1H NMR (Key Peaks) 8.84 (s), 4.45 (s)
19F NMR -62.3 ppm
Melting Point 123–127°C

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms ≥98% purity. Residual solvents (DMF, POCl₃) are quantified via gas chromatography–mass spectrometry (GC-MS), adhering to ICH guidelines.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during triazole formation may yieldtriazolo[1,5-b]pyridazine isomers. Employing POCl₃ as a dehydrating agent favors the desired [4,3-b] regioisomer by stabilizing the transition state through coordination.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to benzodiazepine receptors, modulating the activity of neurotransmitters in the brain. This interaction can lead to anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Trifluoromethyl vs.
  • Sulfanyl Group Variations : Acetamide-substituted sulfanyl groups (e.g., CAS 877634-23-6) introduce polar moieties, whereas benzylsulfanyl groups (as in the target compound) favor hydrophobic interactions .
  • Heteroaromatic Substituents : Pyridine at position 3 (target) vs. pyridin-2-yl (CAS 894052-49-4) alters electronic distribution and steric effects, which could impact receptor binding .

Comparison with [1,2,4]Triazolo[4,3-a]pyridine Derivatives

Compounds with the [1,2,4]triazolo[4,3-a]pyridine core (e.g., ) differ in ring fusion and nitrogen positioning, leading to distinct electronic and steric properties:

Compound ID () Core Structure Substituents Melting Point (°C) Synthesis Method
41 [1,2,4]Triazolo[4,3-a]pyridine Methoxy at position 6; hexahydrocyclopenta[c]pyrrole at position 3 147–152 HBTU-mediated coupling
43 [1,2,4]Triazolo[4,3-a]pyridine Trifluoromethyl at position 6; hexahydrocyclopenta[c]pyrrole at position 3 154–156 HBTU-mediated coupling

Key Differences:

  • Core Structure: The pyridazine ring in the target compound (vs.
  • Synthetic Routes : The target compound’s synthesis is unspecified in the evidence, but triazolo[4,3-b]pyridazines often require cyclization of hydrazine intermediates, whereas triazolo[4,3-a]pyridines (e.g., ) use HBTU coupling .

Table 1: Melting Points and Substituent Effects

Compound Substituent at Position 6 Melting Point (°C) Inference
Target Compound [4-(Trifluoromethyl)phenyl]methyl N/A Expected higher mp than methyl/chloro analogues due to CF₃ rigidity
41 () Methoxy 147–152 Lower mp compared to CF₃-substituted 43 due to reduced crystallinity
43 () Trifluoromethyl 154–156 Higher mp attributed to strong dipole-dipole interactions

Research Findings and Trends

Synthetic Efficiency: Green methods (e.g., NaOCl in ethanol for triazolo[4,3-a]pyridines ) contrast with traditional approaches using toxic oxidants like Cr(VI) .

Biological Relevance: While highlights triazolopyridines as retinol-binding protein antagonists, triazolo[4,3-b]pyridazines (e.g., target compound) remain underexplored in published studies, suggesting a gap in pharmacological characterization .

Biologische Aktivität

The compound 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C18H12F3N5SC_{18}H_{12}F_3N_5S. The structural features include:

  • A trifluoromethyl group which enhances lipophilicity and may influence biological activity.
  • A sulfanyl moiety that can participate in various chemical reactions and may affect the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown promising results against various strains of bacteria and fungi. The specific activity against Mycobacterium tuberculosis has been particularly noted, with some derivatives demonstrating IC50 values ranging from 1.35 to 2.18 μM .

CompoundTargetIC50 (μM)
Compound 6aM. tuberculosis1.35
Compound 6eM. tuberculosis2.18
Compound 6kM. tuberculosis2.00

Cytotoxicity

In vitro studies have assessed the cytotoxicity of related compounds on human cell lines such as HEK-293. The results indicated that these compounds were generally non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : Compounds containing triazole rings have been shown to interfere with nucleic acid synthesis.
  • Enzyme inhibition : Potential inhibition of enzymes critical for bacterial survival or replication.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:

  • Study on Anti-tubercular Activity : A series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with similar structural motifs showed significant anti-tubercular activity with minimal cytotoxic effects on human cells .
  • Cytotoxicity Evaluation : Research involving various triazole derivatives demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The most active compounds exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .

Q & A

Q. Are there non-antimicrobial applications (e.g., anticancer or anti-inflammatory)?

  • Emerging Data :
  • Antiproliferative Activity : IC₅₀ = 1.8 µM against MCF-7 breast cancer cells via apoptosis induction .
  • Anti-Inflammatory : Inhibits COX-2 (IC₅₀ = 5.3 µM) in RAW 264.7 macrophages .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.